molecular formula C24H29N3O5 B2489392 (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1396891-35-2

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2489392
CAS No.: 1396891-35-2
M. Wt: 439.512
InChI Key: ZQMSMYWVLYMQMW-VOTSOKGWSA-N
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Description

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a nicotinoyl group through a nucleophilic substitution reaction.

    Acrylamide Formation: The intermediate is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under amide coupling conditions to form the final acrylamide product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • Solvent selection to enhance solubility and reaction rates.
  • Temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups.

    Piperidine Derivatives: Compounds containing piperidine rings.

    Acrylamide Derivatives: Compounds with acrylamide functional groups.

Uniqueness

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-30-20-13-18(14-21(31-2)23(20)32-3)6-7-22(28)26-15-17-8-11-27(12-9-17)24(29)19-5-4-10-25-16-19/h4-7,10,13-14,16-17H,8-9,11-12,15H2,1-3H3,(H,26,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMSMYWVLYMQMW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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